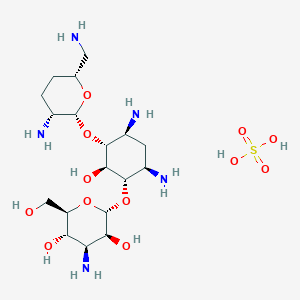
Quetiapine sulfoxide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quetiapine sulfoxide hydrochloride is a metabolite of quetiapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . This compound is formed through the oxidation of quetiapine and is known to be one of its significant urinary metabolites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quetiapine sulfoxide hydrochloride typically involves the oxidation of quetiapine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide or acetonitrile to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Quetiapine sulfoxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into other metabolites.
Reduction: It can be reduced back to quetiapine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized metabolites.
Reduction: Quetiapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Quetiapine sulfoxide hydrochloride has several scientific research applications:
作用機序
Quetiapine sulfoxide hydrochloride exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at serotonin (5-HT2) and dopamine (D2) receptors . This interaction helps in modulating neurotransmitter activity, thereby alleviating symptoms of psychiatric disorders. The compound also affects histamine (H1) and adrenergic receptors, contributing to its sedative and hypotensive effects .
類似化合物との比較
Similar Compounds
Norquetiapine: An active metabolite of quetiapine with distinct pharmacological activity.
Clozapine: Another atypical antipsychotic with a similar receptor profile.
Olanzapine: Shares similar therapeutic uses but differs in its side effect profile.
Uniqueness
Quetiapine sulfoxide hydrochloride is unique due to its specific metabolic pathway and its role as a significant urinary metabolite of quetiapine . Unlike norquetiapine, which has its own therapeutic effects, this compound is primarily used for monitoring and research purposes .
特性
分子式 |
C21H26ClN3O3S |
|---|---|
分子量 |
436.0 g/mol |
IUPAC名 |
2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C21H25N3O3S.ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;/h1-8,25H,9-16H2;1H |
InChIキー |
BJOYEAHGKKTINJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


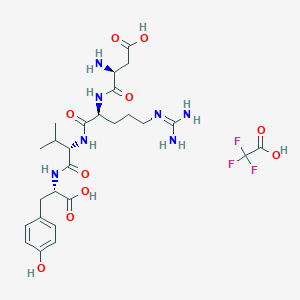

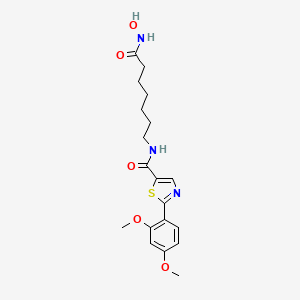
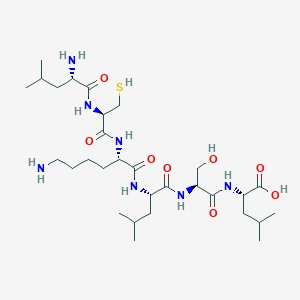

![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
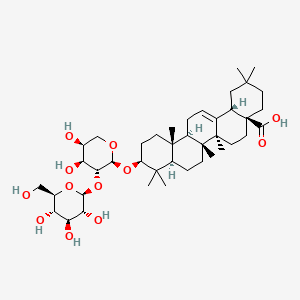
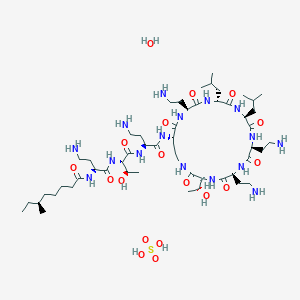
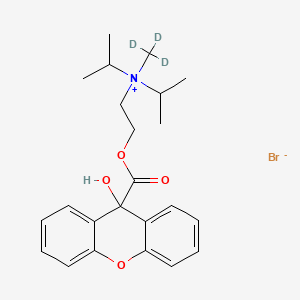
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)
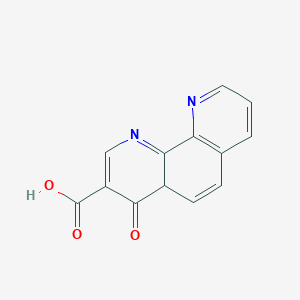

![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
